molecular formula C11H11FN6O3 B11525695 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-fluorophenyl)acetamide

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B11525695
M. Wt: 294.24 g/mol
InChI Key: DOYJXNRUHBMCFT-UHFFFAOYSA-N
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Description

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amino groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11FN6O3

Molecular Weight

294.24 g/mol

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C11H11FN6O3/c12-6-1-3-7(4-2-6)15-8(19)5-20-17-10(13)9-11(14)18-21-16-9/h1-4H,5H2,(H2,13,17)(H2,14,18)(H,15,19)

InChI Key

DOYJXNRUHBMCFT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CO/N=C(/C2=NON=C2N)\N)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CON=C(C2=NON=C2N)N)F

Origin of Product

United States

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